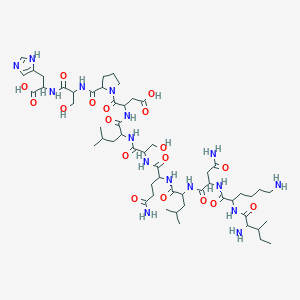
(3-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von (3-Brombenzyl)-(2-Trifluormethansulfanyl-ethyl)-amin umfasst in der Regel mehrere Schritte:
Bromierung der Benzylgruppe: Der Ausgangsstoff Benzylbromid wird durch Bromierung von Toluol unter Verwendung von Brom oder N-Bromsuccinimid (NBS) unter radikalischen Bedingungen hergestellt.
Bildung der Trifluormethansulfanylgruppe: Die Trifluormethansulfanylgruppe kann durch nukleophile Substitutionsreaktionen unter Verwendung von Trifluormethylthiolierungsmitteln eingeführt werden.
Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung der bromierten Benzylverbindung mit dem Ethylamin-Derivat unter geeigneten Bedingungen, wobei häufig eine Base wie Natriumhydrid oder Kaliumcarbonat verwendet wird, um die Reaktion zu erleichtern.
Vorbereitungsmethoden
Die industrielle Produktion von (3-Brombenzyl)-(2-Trifluormethansulfanyl-ethyl)-amin kann kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen sind für die großtechnische Synthese entscheidend.
Chemische Reaktionsanalyse
Arten von Reaktionen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Nukleophile wie Natriumazid (NaN₃) oder Thiole (RSH) können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Benzylalkohol, Benzaldehyd.
Reduktion: Benzylamin.
Substitution: Verschiedene substituierte Benzylderivate, abhängig vom verwendeten Nukleophil.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding benzylamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Brombenzyl)-(2-Trifluormethansulfanyl-ethyl)-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Industrie: Wird bei der Produktion von Spezialchemikalien und Materialien mit bestimmten Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von (3-Brombenzyl)-(2-Trifluormethansulfanyl-ethyl)-amin beinhaltet die Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Brom- und Trifluormethansulfanylgruppen können an verschiedenen Bindungsinteraktionen beteiligt sein und die biologische Aktivität der Verbindung beeinflussen. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab .
Wirkmechanismus
The mechanism of action of (3-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethylsulfanyl groups can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzylbromid: Ähnliche Struktur, aber ohne die Trifluormethansulfanylgruppe.
Trifluormethylbenzylamin: Enthält die Trifluormethylgruppe, aber nicht das Bromatom.
Benzylamin: Fehlt sowohl die Brom- als auch die Trifluormethansulfanylgruppe.
Einzigartigkeit
(3-Brombenzyl)-(2-Trifluormethansulfanyl-ethyl)-amin ist aufgrund des Vorhandenseins sowohl der Brom- als auch der Trifluormethansulfanylgruppe einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese funktionellen Gruppen verstärken die Reaktivität der Verbindung und das Potenzial für vielfältige Anwendungen in Forschung und Industrie .
Eigenschaften
Molekularformel |
C10H11BrF3NS |
|---|---|
Molekulargewicht |
314.17 g/mol |
IUPAC-Name |
N-[(3-bromophenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine |
InChI |
InChI=1S/C10H11BrF3NS/c11-9-3-1-2-8(6-9)7-15-4-5-16-10(12,13)14/h1-3,6,15H,4-5,7H2 |
InChI-Schlüssel |
QXLWGUUHMWDRIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)CNCCSC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(adamantan-1-yl)ethyl]-2-(4-benzylpiperazin-1-yl)acetamide](/img/structure/B12117067.png)

![(3'-Amino-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12117079.png)

![Dimethyl 3-(bromomethyl)-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B12117096.png)


![2'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12117110.png)
![6,7,9,10,17,18-Hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine-3,13-diamine](/img/structure/B12117118.png)
![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)
![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)

![1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-phenyl-2-imidazoline](/img/structure/B12117134.png)

